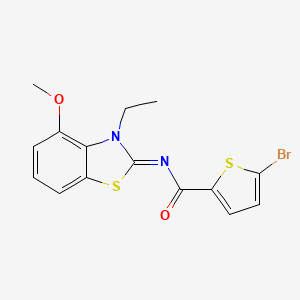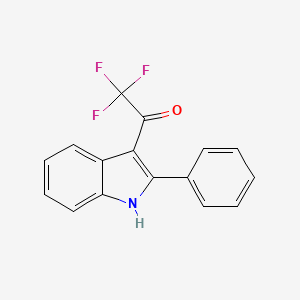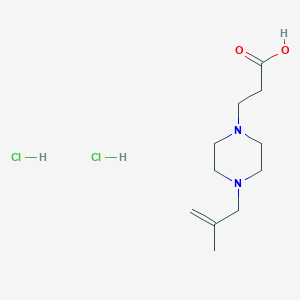![molecular formula C17H23NO6 B2929908 Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate CAS No. 2094327-32-7](/img/structure/B2929908.png)
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate, also known as compound A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds called prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. Compound A has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is not fully understood. However, it is believed that the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate exerts its effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. It has also been shown to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for certain cellular targets, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A. One area of interest is in the development of new cancer treatments based on the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate. Another potential area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is potential for the use of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential applications of this Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate.
Synthesemethoden
Compound A can be synthesized using a multi-step process that involves the reaction of various chemical Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoates. The synthesis starts with the reaction of 4-formyl-2-methoxyphenol with propionic anhydride to form 3-(4-formyl-2-methoxyphenoxy)propanoic acid. This acid is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of this amide with butyryl chloride to form the desired Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-formyl-2-methoxyphenoxy)propanoylamino]methyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-4-13(17(21)23-3)10-18-16(20)7-8-24-14-6-5-12(11-19)9-15(14)22-2/h5-6,9,11,13H,4,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFMPAJGNBEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)
amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2929831.png)

![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)




![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)
